molecular formula C21H27NO5S B2559330 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 1396675-67-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2559330
CAS No.: 1396675-67-4
M. Wt: 405.51
InChI Key: NDIXEBOZMBWXPH-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO5S and its molecular weight is 405.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-12-13(2)15(4)20(16(5)14(12)3)28(24,25)22-10-21(6,23)17-7-8-18-19(9-17)27-11-26-18/h7-9,22-23H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXEBOZMBWXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide (CAS Number: 1396675-67-4) is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27NO5S, with a molecular weight of 405.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety that is known for its interaction with various biological targets.

PropertyValue
CAS Number1396675-67-4
Molecular FormulaC21H27NO5S
Molecular Weight405.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of Hydroxypropyl Group : The benzo[d][1,3]dioxole intermediate is reacted with an epoxide (e.g., propylene oxide) in the presence of a base.
  • Sulfonamide Formation : The final step involves the reaction of the hydroxypropyl derivative with sulfonamide reagents to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The benzo[d][1,3]dioxole moiety may engage with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The sulfonamide group is known to have diverse pharmacological effects.

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Preliminary studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7.
  • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 10 µM to 20 µM against these cell lines .

Antidiabetic Potential

Recent studies suggest that derivatives of this compound may inhibit α-amylase activity, indicating potential antidiabetic properties. Inhibition of this enzyme could lead to reduced glucose absorption in the intestines .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a related compound demonstrated significant inhibition of cancer cell growth through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .
  • In Vivo Models : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Results indicated promising bioavailability and metabolic stability .

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use fractional factorial designs to systematically test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Catalytic Efficiency : Transition metal catalysts (e.g., Pd/C) may enhance reaction rates in reductive steps .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Reference
SulfonylationTEA, DCM, 0°C → RT78
Reductive AminationNaBH₄, MeOH, RT65

Advanced: How can computational methods improve the design and optimization of this compound’s synthesis?

Answer:
Integrate computational tools to predict reactivity and streamline experimental workflows:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in sulfonylation or amination reactions .
  • Reaction Path Search : Implement artificial force-induced reaction (AFIR) methods to explore alternative pathways and minimize side products .
  • Process Simulation : Leverage COMSOL Multiphysics® to simulate mass transfer and heat distribution in scaled-up reactions, reducing trial-and-error .

Key Insight : Computational screening of solvent effects (e.g., COSMO-RS) can predict solvation free energies, guiding solvent selection for higher yields .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide linkage) and detects impurities. Key signals: methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
  • HPLC-PDA : Quantifies purity (>95%) and detects polar byproducts using C18 columns with acetonitrile/water gradients .

Note : X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry .

Advanced: How can researchers resolve contradictions in biological activity data across sulfonamide studies?

Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups, benzodioxol) and correlate changes with activity trends .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50) and apply multivariate regression to isolate critical structural features .
  • Orthogonal Assays : Validate activity in both enzymatic (e.g., kinase inhibition) and cell-based assays to confirm target specificity .

Advanced: How do steric and electronic effects of the pentamethylbenzenesulfonamide group influence reactivity?

Answer:
The pentamethyl group introduces steric hindrance and electron-donating effects:

  • Steric Effects : Hinders nucleophilic attack at the sulfonamide sulfur, reducing hydrolysis rates. Molecular dynamics simulations can quantify steric bulk .
  • Electronic Effects : Methyl groups increase electron density on the sulfonyl group, altering hydrogen-bonding capacity. Hammett σ* values predict substituent impacts on reaction kinetics .

Experimental Validation : Compare reaction rates with non-methylated analogs using stopped-flow spectroscopy .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

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